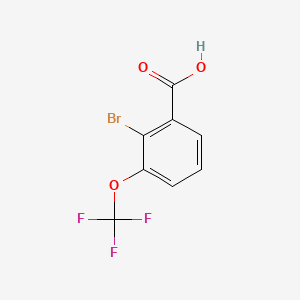
2-((Cyclopropylmethyl)thio)-4-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((Cyclopropylmethyl)thio)-4-methylpyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in the field of medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for “2-((Cyclopropylmethyl)thio)-4-methylpyrimidine” are not available, general methods for synthesizing thiophene derivatives involve heterocyclization of various substrates . Additionally, the Suzuki–Miyaura cross-coupling reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .Molecular Structure Analysis
The cyclopropylmethyl group is known for its exceptional stability due to the interaction of the vacant p orbital of the carbocation with filled orbitals of the π-bond between the carbon atoms .Chemical Reactions Analysis
Again, while specific reactions involving “2-((Cyclopropylmethyl)thio)-4-methylpyrimidine” are not available, the Suzuki–Miyaura cross-coupling reaction is a common reaction involving organoboron reagents .科学的研究の応用
Synthesis and Antimicrobial Evaluation
Research has shown the synthesis of various pyrimidine derivatives, including those with substitutions that may be related to the structure , demonstrating potential antimicrobial activities. For example, novel N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives synthesized from initial reactions with 2-methyl-cyclohexanone have been tested as antimicrobial agents, showing promising results in combating microbial infections (Hawas et al., 2012).
Antiviral Activities
The antiviral potential of pyrimidine nucleosides, including derivatives that may resemble "2-((Cyclopropylmethyl)thio)-4-methylpyrimidine," has been explored, with several compounds exhibiting high activity against herpes simplex virus type-1 (HSV-1) and varicella-zoster virus (VZV) without significant cytotoxicity. This suggests potential therapeutic applications in treating viral infections (Rahim et al., 1996).
Cytotoxic Activities and Cancer Research
Compounds structurally related to "2-((Cyclopropylmethyl)thio)-4-methylpyrimidine" have been evaluated for their cytotoxic activities, particularly in cancer research. For instance, the synthesis of novel thiopyrimidine derivatives and their evaluation against various cancer cell lines reveal the potential of these compounds in oncological therapeutics (Stolarczyk et al., 2018).
Antihypertensive and α-Blocking Agents
Thiosemicarbazides, triazoles, and Schiff bases derived from related pyrimidine compounds have shown significant antihypertensive α-blocking activity, indicating their potential use in managing hypertension and related cardiovascular conditions (Abdel-Wahab et al., 2008).
作用機序
The mechanism of action would depend on the specific application of “2-((Cyclopropylmethyl)thio)-4-methylpyrimidine”. For example, in the Suzuki–Miyaura cross-coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
将来の方向性
特性
IUPAC Name |
2-(cyclopropylmethylsulfanyl)-4-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-7-4-5-10-9(11-7)12-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOFJCQGZUVHPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Cyclopropylmethyl)thio)-4-methylpyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

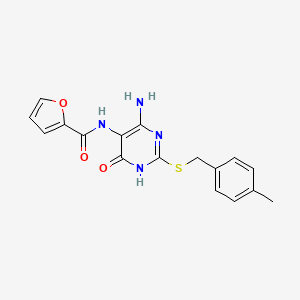
![4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]morpholine](/img/structure/B2849555.png)
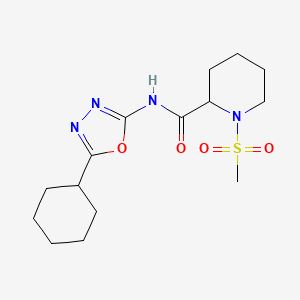
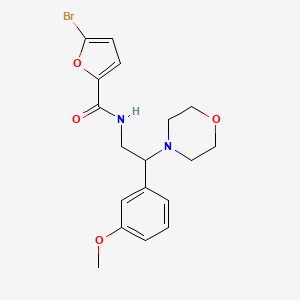
![Tert-butyl 4-{2-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-oxoethyl}piperidine-1-carboxylate](/img/structure/B2849561.png)
![Spiro[3.4]octane-2-sulfonyl chloride](/img/structure/B2849562.png)
![4-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-oxomorpholine-3-carboxamide](/img/structure/B2849563.png)
![1-ethyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2849564.png)
![3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2849565.png)
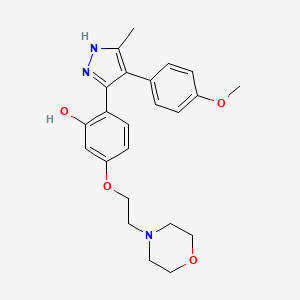
![3-[2-(Acetylamino)phenoxy]-2-thiophenecarboxylic acid](/img/structure/B2849572.png)
![(5-Methyl-1-phenylpyrazol-4-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone](/img/structure/B2849574.png)

